Pinocembrin 7-O-beta-D-glucoside

説明

Contextualization within Flavonoid Glycoside Research

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for their wide array of biological activities. ontosight.ai These compounds often exist in nature as glycosides, meaning they are attached to one or more sugar molecules. nih.govtandfonline.com The attachment of a sugar moiety, a process known as glycosylation, significantly alters the physicochemical properties of the flavonoid aglycone (the non-sugar part). nih.govnih.gov

The glycosylation of flavonoids, such as the formation of Pinocembrin (B1678385) 7-O-beta-D-glucoside from its aglycone pinocembrin, generally increases water solubility and stability. nih.govnih.gov This modification can influence the compound's bioavailability and how it is metabolized in the body. nih.gov While glycosylation can sometimes reduce certain biological activities observed in the aglycone, it can also enhance others or lead to different bioactivities altogether. nih.govtandfonline.com For instance, some flavonoid glycosides are considered "pro-drugs" that become activated upon metabolism to their aglycone form in the body. nih.gov The study of flavonoid glycosides like Pinocembrin 7-O-beta-D-glucoside is crucial for understanding the full spectrum of activities of these natural products as they exist in their native plant sources and as they are consumed in the diet.

Overview of Scientific Relevance and Research Focus

This compound has been the subject of various scientific investigations due to its potential biological effects. biosynth.com Research has primarily focused on its antioxidant, anti-inflammatory, neuroprotective, and antifungal properties. ontosight.aibiosynth.com The compound is of interest for its potential applications in understanding cellular protection mechanisms against oxidative stress and in exploring new strategies for addressing conditions related to inflammation and neuronal health. biosynth.com

Detailed Research Findings

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₂₁H₂₂O₉ | biosynth.com |

| Molecular Weight | 418.39 g/mol | biosynth.com |

| IUPAC Name | (2S)-5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | ontosight.ainih.gov |

| CAS Number | 75829-43-5 | biosynth.com |

| Appearance | Powder | |

| Storage | 2°C - 8°C | biosynth.com |

Natural Occurrence

This compound has been isolated from a variety of plant sources.

| Plant Source | Part of Plant |

| Eremurus genus | Not specified |

| Viscum coloratum | Not specified |

| Loranthus kaoi | Not specified |

| Viscum articulatum | Dried whole plants |

| Ficus hirta Vahl. | Fruits |

| Penthorum chinense Pursh | Not specified |

Antifungal Activity

Research has demonstrated the antifungal potential of this compound (P7G) against various plant pathogenic fungi.

| Fungal Species | EC₅₀ (g/L) | MIC (g/L) | MFC (g/L) |

| Penicillium italicum | 0.08 | 0.2 | 0.8 |

| Alternaria citri | 0.8 | 0.8 | |

| Colletotrichum gloeosporioides | 0.4 | 0.8 | |

| Diaporthe citri | 0.1 | 0.4 | |

| Geotrichum citri-aurantii | 0.4 | 0.8 | |

| Penicillium digitatum | 0.2 | 0.4 |

EC₅₀: Half maximal effective concentration; MIC: Minimum inhibitory concentration; MFC: Minimum fungicidal concentration. Source: nih.gov

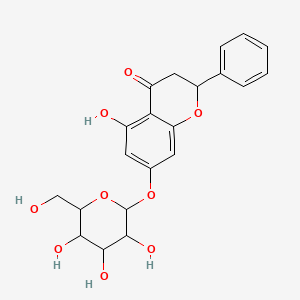

Structure

2D Structure

特性

IUPAC Name |

5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-7,14,16,18-23,25-27H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGFGFUBECSNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Distribution of Pinocembrin 7 O Beta D Glucoside

Botanical Sources

The presence of Pinocembrin (B1678385) 7-O-beta-D-glucoside has been confirmed in several plant species, where it often co-occurs with other related flavonoid compounds.

Penthorum chinense Pursh, a perennial herb used in traditional medicine, is a significant source of Pinocembrin 7-O-beta-D-glucoside. tandfonline.commdpi.comtandfonline.comnih.gov Studies have successfully isolated and identified this compound from various parts of the plant.

Whole Plant: Research conducted on the entire dried plant of P. chinense has led to the isolation of this compound. mdpi.comnih.gov In these studies, the compound was extracted using 80% ethanol (B145695). mdpi.com

Aerial Parts: The aerial parts of the plant have also been specifically identified as a source. mdpi.com

Investigations into the chemical constituents of P. chinense have revealed the presence of this compound alongside other complex polyphenols and flavonoid derivatives. For instance, it has been isolated with compounds such as Pinocembrin-7-O-[4'',6''-hexahydroxydiphenoyl]-β-D-glucose and Pinocembrin-7-O-[3''-O-galloyl]-β-D-glucose. mdpi.comingentaconnect.com Another study identified it with a novel compound, Pinocembrin-7-O-[4''-O-galloyl]-β-D-glucose. tandfonline.com The co-occurrence of these structurally related flavonoids highlights the biosynthetic pathways active within this plant.

Table 1: Isolation of this compound from Penthorum chinense Pursh

| Plant Part Used | Extraction Method | Key Research Finding | References |

|---|---|---|---|

| Whole Plant, Aerial Parts | 80% Ethanolic Extract | Isolation and structural characterization of this compound and its derivatives. | mdpi.com |

| Whole Plant | Not Specified | Isolated alongside other new and known flavonoids. | tandfonline.comingentaconnect.com |

| Whole Plant | Not Specified | Investigated for its pharmacokinetic properties after isolation from the plant. | nih.gov |

This compound has been identified and isolated from the dried whole plants of Viscum articulatum, a species of mistletoe. medchemexpress.com This finding indicates that the compound is distributed beyond terrestrial herbs to parasitic plants as well.

The fruits of Ficus hirta Vahl, a plant found in Southern China, are another notable botanical source of this compound. nih.govnih.govresearchgate.net

Fruits: Phytochemical investigations of the fruits have led to the isolation of this compound. nih.govresearchgate.net It is considered a major flavonoid constituent within the fruit's ethanol extract and has been identified for the first time in the Ficus genus through this research. nih.gov

The identification of this compound in F. hirta is significant as flavonoids are considered important chemotaxonomic markers for the species. nih.govnih.gov Its presence in the fruit, which is used as both a food and medicinal resource, underscores its relevance in the plant's profile. nih.govnih.gov

Table 2: Isolation of this compound from Ficus hirta Vahl

| Plant Part Used | Key Research Finding | References |

|---|---|---|

| Fruits | Isolation of the compound for the first time from this species and the Ficus genus. | nih.gov |

| Fruits | Identified as a major flavonoid glycoside with antifungal properties. | researchgate.net |

| Not Specified | Listed as one of the key flavonoid metabolites of the plant. | nih.gov |

Beyond the aforementioned species, this compound has been associated with other plant genera. It is reported to be primarily sourced from the genus Eremurus, commonly known as foxtail lilies. biosynth.com This suggests a broader distribution among monocotyledonous plants as well.

Presence in Natural Products (e.g., Propolis)

While this compound itself is found in plants, its aglycone, pinocembrin, is a well-known and significant component of propolis. medchemexpress.comnih.govwikipedia.org Propolis is a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates.

Pinocembrin is often considered a marker compound for poplar-type propolis and is one of its main flavonoids. nih.gov The presence of the aglycone pinocembrin in propolis is a direct result of bees collecting plant resins that contain this flavonoid. wikipedia.org Given that this compound is the glycoside form of pinocembrin, it serves as a precursor in the botanical sources from which bees produce propolis. ontosight.ai

Iii. Biosynthesis and Biotransformation Pathways

Enzymatic Biosynthesis of Pinocembrin (B1678385) 7-O-beta-D-glucoside

The final step in the biosynthesis of Pinocembrin 7-O-beta-D-glucoside is a glycosylation reaction. This process involves the transfer of a glucose molecule from an activated sugar donor to the 7-hydroxyl group of the pinocembrin aglycone. This crucial reaction is catalyzed by a specific class of enzymes known as glycosyltransferases.

Glycosyltransferases (GTs) are pivotal enzymes in the biosynthesis of glycosylated plant natural products, creating the vast diversity of flavonoid glycosides observed in nature. researchgate.net They mediate the formation of a glycosidic bond by transferring a sugar moiety, typically from a UDP-activated sugar like UDP-glucose, to an acceptor molecule such as a flavonoid. researchgate.net

A specific O-glycosyltransferase identified from the plant Tripterygium wilfordii, known as TwUGT3, has been shown to effectively catalyze the biosynthesis of this compound. libretexts.org In a recombinant system, TwUGT3 utilizes pinocembrin as its substrate and facilitates the transfer of a glucose molecule to the 7-OH position, yielding this compound as the product. libretexts.org This type of enzymatic activity, specifically 7-O-glucosylation, is a critical and often initial step in the glycosylation of flavanones before further modifications can occur. nih.gov

The ability of a glycosyltransferase to select and modify a specific substrate is determined by the unique chemical environment and three-dimensional structure of its active site. nih.govnih.gov This specificity dictates which acceptor molecules (e.g., different flavonoids) and donor sugars the enzyme can bind to and process. nih.gov

While some GTs are highly specific to a single substrate, others exhibit broader promiscuity. For instance, the enzyme TwUGT3 demonstrates a degree of substrate flexibility. Besides acting on the flavanone (B1672756) pinocembrin, it can also use the flavone (B191248) luteolin (B72000) and the isoflavone (B191592) genistein (B1671435) as substrates to produce their corresponding 7-O-glucosides. libretexts.org Similarly, studies on other flavonoid 7-O-glucosyltransferases (7GlcTs) from citrus have revealed that they possess wide catalytic activities towards various flavonoid classes, including flavanones, flavones, and flavonols. nih.gov The structural features of the enzyme's acceptor-binding pocket and its interaction with the flavonoid's core structure are the primary determinants of this substrate recognition and catalytic outcome. nih.govyoutube.com

Microbial Biosynthesis of Pinocembrin

The production of pinocembrin, the essential precursor for this compound, has been successfully achieved in microbial hosts through metabolic engineering. This approach offers a promising alternative to chemical synthesis or extraction from natural sources, which can be costly and low-yielding. researchgate.net

Escherichia coli is a widely used microbial chassis for producing flavonoids like pinocembrin. nih.gov To achieve this, a heterologous biosynthetic pathway is constructed within the bacterium. This typically involves introducing a set of genes from plants that encode the necessary enzymes. The biosynthesis begins with an amino acid precursor, L-phenylalanine, which is converted to cinnamic acid by phenylalanine ammonia (B1221849) lyase (PAL) . The cinnamic acid is then activated to cinnamoyl-CoA by 4-coumarate:CoA ligase (4CL) . Subsequently, chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA (a metabolite native to E. coli) to form a chalcone intermediate. Finally, chalcone isomerase (CHI) cyclizes this intermediate to produce (2S)-pinocembrin. libretexts.org

In addition to E. coli, the yeast Saccharomyces cerevisiae has also been engineered to produce pinocembrin de novo from glucose. libretexts.org

To improve the yield of microbially produced pinocembrin, various metabolic engineering strategies have been employed. A key challenge is ensuring an adequate supply of the precursor malonyl-CoA, as its synthesis is a bottleneck in many engineered strains. libretexts.org

Key strategies for enhancing production include:

Increasing Malonyl-CoA Availability: Overexpressing the native acetyl-CoA carboxylase (AccABCD) in E. coli or introducing a bacterial malonate assimilation pathway can boost the intracellular pool of malonyl-CoA, leading to higher pinocembrin titers. nih.gov

Enzyme Screening and Optimization: The efficiency of the biosynthetic pathway can be limited by the activity of the heterologous enzymes. Screening different enzyme candidates from various plant sources (e.g., different PALs or CHS) can identify more efficient versions, leading to improved product conversion and reduced accumulation of intermediate metabolites like cinnamic acid.

Pathway Balancing: Assembling the pathway enzymes on different plasmids and modulating their expression levels allows for the balancing of the four distinct metabolic modules. This optimization ensures a smooth metabolic flux from the precursor to the final product. nih.gov

Elimination of Byproducts: In S. cerevisiae, a native yeast enzyme can convert an intermediate of the pinocembrin pathway into an undesired byproduct. Identifying and eliminating this competing reaction can redirect metabolic flux towards pinocembrin, increasing the final yield. libretexts.org

These combined strategies have led to significant improvements in pinocembrin production, with titers reaching several hundred milligrams per liter in engineered E. coli.

Table 1: Examples of Engineered Microbial Systems for Pinocembrin Production

| Microorganism | Key Engineering Strategy | Precursor/Carbon Source | Reported Titer (mg/L) | Reference |

|---|---|---|---|---|

| Escherichia coli | Overexpression of acetyl-CoA carboxylase | Glucose | 97 mg/L | |

| Escherichia coli | Genome engineering to enhance phenylalanine and malonyl-CoA supply | Glycerol | 353 mg/L | |

| Escherichia coli | Modular pathway balancing | Glucose | 40.02 mg/L | nih.gov |

| Saccharomyces cerevisiae | Enzyme screening, boosting malonyl-CoA, byproduct elimination | Glucose | 80 mg/L |

In Vivo Biotransformation of this compound

When this compound (PCBG) is administered orally, it undergoes significant biotransformation within the body. Pharmacokinetic studies in rats have shown that the glycoside form is not the primary compound that reaches systemic circulation.

Upon oral administration, PCBG is rapidly and extensively metabolized into its aglycone, pinocembrin (PCB). This deglycosylation primarily occurs in the gastrointestinal tract, likely mediated by the enzymatic activity of intestinal flora. The concentration of the resulting pinocembrin in plasma is found to be substantially higher—approximately fourfold—than that of the parent glucoside, suggesting that pinocembrin is the major form absorbed into the bloodstream and could be the primary active ingredient in the body.

In contrast, when PCBG is administered intravenously, it largely remains in its glycoside form in the plasma, bypassing the metabolic environment of the gut.

Once formed, pinocembrin itself is subject to further metabolism. A comprehensive analysis of metabolites in rat plasma, urine, bile, and feces after oral administration of PCBG identified a large number of downstream products. The primary metabolic pathways for pinocembrin include hydroxylation, demethylation (if starting from a methylated derivative like pinostrobin), and subsequent conjugation reactions to form glucuronide and sulfate (B86663) derivatives. Studies on the excretion of PCBG show that it is mainly eliminated through feces.

Conversion to Aglycone Pinocembrin

The primary metabolic pathway for this compound following oral administration is its conversion to the aglycone form, pinocembrin. nih.govresearchgate.net This deglycosylation process is a critical step in its metabolism.

Studies in rats have demonstrated that after oral ingestion, the concentration of pinocembrin in the plasma is significantly higher—approximately fourfold—than that of the parent glucoside. nih.govresearchgate.net This indicates a rapid and extensive conversion of this compound to pinocembrin. In contrast, when administered intravenously, this compound remains the predominant form in the plasma, highlighting the importance of the gastrointestinal tract in its initial metabolism. nih.govresearchgate.net

The conversion is largely attributed to the enzymatic activity present in the digestive system. In vitro incubation studies have shown that this compound is rapidly converted to pinocembrin in gastrointestinal contents. nih.govresearchgate.net This biotransformation occurs more gradually in other environments like plasma, liver homogenates, and hepatocytes, suggesting that the digestive system is the primary site for this initial metabolic step. nih.govresearchgate.net The rapid formation of pinocembrin in the gastrointestinal tract suggests it may be the primary active compound in the body following oral administration of the glucoside. nih.govresearchgate.net

Role of Gastrointestinal Environment and Intestinal Flora in Metabolism

The gastrointestinal environment, including its pH and the resident intestinal flora, plays a pivotal role in the metabolism of this compound. nih.govresearchgate.net The rapid degradation of the glucoside into its aglycone, pinocembrin, is particularly pronounced in the gastrointestinal contents. researchgate.net

In vitro studies have revealed the stability and transformation kinetics of this compound in different segments of the digestive system. For instance, the half-life of the compound in small intestinal content was found to be only 0.53 hours, indicating very rapid degradation. researchgate.net In contrast, the half-life in gastric content was 6.2 hours. researchgate.net This rapid breakdown in the intestinal environment, facilitated by the intestinal flora, leads to the quick absorption of the resulting pinocembrin into the large intestine. researchgate.net

The enzymes produced by the intestinal microflora are largely responsible for the hydrolysis of the glycosidic bond, releasing the aglycone pinocembrin. This process is a common metabolic pathway for many flavonoid glycosides.

Metabolite Identification (e.g., hydroxylated, sulfated, glucuronized forms)

Following the initial conversion to pinocembrin, the aglycone undergoes further phase I and phase II metabolism, leading to a variety of metabolites. nih.gov Comprehensive metabolite identification studies in rats administered this compound have revealed a complex metabolic profile.

A total of 111 metabolites have been observed in various biological matrices, including plasma, urine, bile, and feces. nih.gov These metabolites are primarily the result of several key biotransformation reactions:

Hydroxylation: The addition of hydroxyl (-OH) groups to the pinocembrin structure.

Sulfation: The conjugation of a sulfate group.

Glucuronidation: The conjugation of glucuronic acid.

These reactions increase the water solubility of the compounds, facilitating their excretion from the body. Studies have shown that pinocembrin is metabolized into sulfonic and glucuronide products in humans. mdpi.com Specifically, 5-hydroxy-flavanone-7-O-sulfonate and 5-hydroxy-flavanone-7-O-β-D-glucuronic acid have been identified as major metabolites. mdpi.com

The excretion of this compound and its primary metabolite, pinocembrin, occurs mainly through feces. nih.gov The cumulative excretion rates in rat urine, bile, and feces for the parent compound and pinocembrin were found to be (4.5±2.4)%, (0.2±0.1)%, and (18.4±10.5)%, respectively. nih.gov After enzymatic hydrolysis with β-glucuronidase/sulfatase to account for conjugated metabolites, the excretion of pinocembrin in urine and bile increased to (5.7±2.8)% and (8.9±4.2)%, respectively, confirming the presence of glucuronidated and sulfated forms. nih.gov

Iv. Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques Coupled with Mass Spectrometry

High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), when coupled with mass spectrometry (MS), provide robust platforms for the analysis of Pinocembrin (B1678385) 7-O-beta-D-glucoside. These hyphenated techniques are essential for pharmacokinetic studies, metabolite identification, and quality control of herbal preparations.

UPLC-MS/MS has emerged as a primary technique for the sensitive and accurate quantification of Pinocembrin 7-O-beta-D-glucoside (also referred to as PCBG) and its primary metabolite, pinocembrin (PCB). This method is frequently employed in pharmacokinetic studies to simultaneously determine the concentrations of both the parent glycoside and its aglycone metabolite in biological fluids like plasma. researchgate.netinformahealthcare.com

A developed and validated UPLC-MS/MS method for the simultaneous determination of PCBG and PCB in rat plasma utilizes a sophisticated setup for optimal separation and detection. researchgate.net The separation is typically achieved on a reversed-phase column, such as a Waters ACQUITY UPLC HSS T3 column, using a gradient elution program. The mobile phase often consists of an aqueous solution with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency and peak shape, and an organic solvent like methanol (B129727) or acetonitrile. dovepress.com

The mass spectrometer, usually a triple quadrupole instrument, is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (IS). For instance, in negative ion mode, the transition for this compound might be monitored to confirm its presence and quantity. This targeted approach allows for accurate quantification even at low concentrations in complex biological matrices. researchgate.net

Table 1: Example of UPLC-MS/MS Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Chromatography System | UPLC (Ultra-Performance Liquid Chromatography) |

| Column | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) |

| Mobile Phase | A: Water with 0.2% formic acid and 5 mM ammonium acetate B: Methanol (Gradient Elution) |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is another powerful technique used for the identification and quantification of flavonoids, including this compound, in various plant extracts. researchgate.net While UPLC offers higher resolution and shorter run times, HPLC-MS remains a widely accessible and reliable method for phytochemical analysis. scielo.org.pe

In studies analyzing the chemical composition of plants known to contain this compound, such as Penthorum chinense, HPLC coupled with detectors like a Diode Array Detector (DAD) and a mass spectrometer is frequently used. nih.govnih.gov The HPLC system separates the complex mixture of phytochemicals, and the DAD provides UV spectral data, which helps in the preliminary classification of compounds. The MS detector then provides mass-to-charge ratio (m/z) information, allowing for the confirmation of the molecular weight of the eluted compounds. researchgate.net For this compound, the mass spectrum would be analyzed for the specific m/z corresponding to its molecular ion. Further fragmentation in the mass spectrometer (MS/MS) can yield structural information, confirming the identity of the compound. researchgate.net

To identify the metabolic fate of this compound, high-resolution mass spectrometry techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) are employed. nih.gov This technology is particularly suited for identifying unknown metabolites (reaction products) in biological samples because of its high mass accuracy and sensitivity.

A study investigating the metabolites of this compound in rats utilized a UHPLC-Q-Exactive-MS/MS system, a similar high-resolution platform. nih.gov After oral administration of the compound, samples from plasma, urine, bile, and feces were collected and analyzed. This untargeted metabolomics approach allowed for the detection and structural elucidation of numerous metabolites. A total of 111 metabolites were observed across the different biological matrices. nih.gov The identified biotransformations included common metabolic reactions for flavonoids, such as:

Hydroxylation

Sulfation

Glucuronidation

These findings demonstrate that this compound undergoes extensive phase I and phase II metabolism in the body, leading to a wide array of reaction products. nih.gov

Method Validation and Quantitative Analysis Approaches

For quantitative analysis, particularly in regulated environments like preclinical studies, the analytical method must be rigorously validated to ensure its reliability, accuracy, and precision. dovepress.com The validation of UPLC-MS/MS methods for this compound quantification follows established guidelines, assessing several key parameters. semanticscholar.orgmdpi.com

A sensitive and accurate UPLC-MS/MS method for the simultaneous quantification of this compound (PCBG) and its metabolite pinocembrin (PCB) in rat plasma was developed and validated. researchgate.net The validation process ensures the method is suitable for its intended purpose, which in this case was a pharmacokinetic study. Key validation parameters include linearity, precision, accuracy, recovery, and stability.

Table 2: Summary of Method Validation Parameters for UPLC-MS/MS Quantification of this compound

| Validation Parameter | Description and Typical Findings |

|---|---|

| Linearity | The method demonstrates a good linear relationship between the detector response and the concentration of the analyte over a specific range. Calibration curves typically yield a correlation coefficient (r²) greater than 0.99. semanticscholar.orgmdpi.com |

| Precision | Assesses the closeness of agreement between a series of measurements. It is evaluated at both intra-day (within a single day) and inter-day (on different days) levels. The relative standard deviation (RSD%) is typically required to be less than 15%. semanticscholar.org |

| Accuracy | Measures the closeness of the mean test results to the true value. It is expressed as the percentage of the measured concentration relative to the nominal concentration and is generally expected to be within 85-115%. semanticscholar.org |

| Extraction Recovery | Determines the efficiency of the sample preparation process (e.g., protein precipitation or liquid-liquid extraction) in extracting the analyte from the biological matrix. Consistent and high recovery is desirable. researchgate.net |

| Matrix Effect | Evaluates the influence of co-eluting, endogenous substances from the biological matrix on the ionization of the analyte. The effect should be minimal and consistent to ensure accurate quantification. researchgate.net |

| Stability | The chemical stability of the analyte is tested under various conditions that may be encountered during sample handling and analysis, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures. semanticscholar.org |

Studies on excretion using these validated methods have shown that this compound is primarily excreted through feces. nih.gov The cumulative excretion rates of the parent compound and its main metabolite, pinocembrin, in rat urine, bile, and feces have been quantified, providing crucial data for understanding its disposition in the body. nih.gov

V. Pharmacokinetic Studies and Disposition in Animal Models

Absorption Profiles of Pinocembrin (B1678385) 7-O-beta-D-glucoside and its Metabolites

Following oral administration in rats, Pinocembrin 7-O-beta-D-glucoside undergoes significant metabolism, primarily into its aglycone form, pinocembrin (PCB). nih.govresearchgate.net Studies have shown that after oral ingestion, the concentration of PCB in the plasma is approximately four times higher than that of the parent compound, PCBG. nih.govresearchgate.net This suggests extensive conversion of PCBG to PCB within the digestive system. nih.govresearchgate.net

In contrast, when administered intravenously, PCBG is the predominant form found in the plasma, indicating that the first-pass metabolism in the liver is less extensive than the pre-systemic metabolism in the gastrointestinal tract. nih.govresearchgate.net The rapid appearance of PCB in plasma after oral administration suggests that the conversion is a swift process. researchgate.net

Table 1: Comparative Plasma Concentrations of PCBG and PCB After Oral and Intravenous Administration in Rats

| Administration Route | Predominant Compound in Plasma | Plasma Concentration Ratio (PCB:PCBG) | Key Finding |

| Oral | Pinocembrin (PCB) | ~4:1 nih.govresearchgate.net | Extensive pre-systemic metabolism of PCBG to PCB in the gastrointestinal tract. nih.govresearchgate.net |

| Intravenous | This compound (PCBG) | - | PCBG is the main form, suggesting less extensive first-pass metabolism in the liver. nih.govresearchgate.net |

Distribution Characteristics

Once absorbed, pinocembrin, the primary metabolite of orally administered PCBG, exhibits wide distribution throughout the body. Studies on the tissue distribution of related flavanones like pinostrobin, which is structurally similar to pinocembrin, indicate that the highest concentrations are found in the gastrointestinal tract (stomach, small intestine, and large intestine), followed by major organs such as the liver and kidneys. frontiersin.orgfrontiersin.org This suggests that after its formation from PCBG in the gut, pinocembrin is well-distributed to various tissues. The large apparent volume of distribution observed for pinocembrin further supports its extensive tissue uptake. nih.gov

Excretion Pathways and Rates (Urine, Bile, Feces)

The excretion of this compound and its metabolites occurs through multiple pathways, with fecal excretion being the primary route. nih.gov A study in rats demonstrated that the cumulative excretion rates of PCBG and its major metabolite, PCB, were highest in the feces. nih.gov

Specifically, the cumulative excretion rates were reported as:

Urine: 4.5 ± 2.4% for PCBG and PCB combined. nih.gov

Bile: 0.2 ± 0.1% for PCBG and PCB combined. nih.gov

Feces: 18.4 ± 10.5% for PCBG and PCB combined. nih.gov

After enzymatic hydrolysis with β-glucuronidase/sulfatase to account for conjugated metabolites, the excretion rates of PCB in urine and bile increased to 5.7 ± 2.8% and 8.9 ± 4.2%, respectively. nih.gov This indicates that a significant portion of the metabolites are excreted as glucuronide and sulfate (B86663) conjugates. The low recovery of the parent compound and its primary metabolite in urine and bile suggests that they are extensively metabolized in the body. nih.gov

Table 2: Cumulative Excretion Rates of PCBG and PCB in Rats

| Excretion Pathway | Cumulative Excretion Rate (%) (PCBG + PCB) | Cumulative Excretion Rate of PCB after Hydrolysis (%) |

| Urine | 4.5 ± 2.4 nih.gov | 5.7 ± 2.8 nih.gov |

| Bile | 0.2 ± 0.1 nih.gov | 8.9 ± 4.2 nih.gov |

| Feces | 18.4 ± 10.5 nih.gov | - |

In Vitro Metabolic Stability in Biological Matrices

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro studies using various biological matrices from rats have provided insights into the stability of this compound.

PCBG has been shown to be relatively stable in liver homogenates and liver microsomes. researchgate.net However, it is rapidly degraded in incubations with gastrointestinal contents, with a half-life of only 0.53 hours in small intestinal content. researchgate.net This rapid degradation in the gut corresponds to the swift formation of its aglycone, pinocembrin. researchgate.net In contrast, the conversion to PCB is more gradual in other in vitro systems like plasma, liver homogenates, and hepatocytes. nih.govresearchgate.net

The stability in liver microsomes, which are rich in drug-metabolizing enzymes, suggests that PCBG itself is not a primary substrate for extensive phase I metabolism in the liver. researchgate.net This is consistent with the observation that after intravenous administration, PCBG remains the main compound in circulation. nih.govresearchgate.net

Table 3: In Vitro Stability and Biotransformation of PCBG

| Biological Matrix | Stability of PCBG | Primary Biotransformation Product | Rate of Conversion |

| Gastrointestinal Contents | Low (t½ = 0.53 h in small intestine) researchgate.net | Pinocembrin (PCB) nih.govresearchgate.net | Rapid nih.govresearchgate.net |

| Liver Homogenates | Relatively Stable researchgate.net | Pinocembrin (PCB) nih.govresearchgate.net | Gradual nih.govresearchgate.net |

| Liver Microsomes | Relatively Stable researchgate.net | Pinocembrin (PCB) nih.govresearchgate.net | Gradual nih.govresearchgate.net |

| Plasma | - | Pinocembrin (PCB) nih.govresearchgate.net | Gradual nih.govresearchgate.net |

| Hepatocytes | - | Pinocembrin (PCB) nih.govresearchgate.net | Gradual nih.govresearchgate.net |

Vi. Biological Activities and Molecular Mechanisms of Pinocembrin 7 O Beta D Glucoside and Its Active Metabolites in Preclinical Models

Neuroprotective Activities

Pinocembrin (B1678385) and its glucoside have been extensively studied for their neuroprotective capabilities, with research highlighting their potential in models of neurodegeneration and brain injury. nih.govnih.gov These activities are attributed to a range of effects including antioxidant, anti-inflammatory, and anti-apoptotic actions. nih.govnih.gov

Mechanisms in Models of Neurodegeneration and Brain Injury

The neuroprotective mechanisms of pinocembrin and its glucoside are multifaceted, involving the modulation of key signaling pathways and cellular processes that are often dysregulated in neurological disorders.

A crucial mechanism underlying the neuroprotective effects of pinocembrin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov This pathway is a primary cellular defense against oxidative stress. Pinocembrin has been shown to promote the expression of Nrf2 and HO-1, as well as the translocation of Nrf2 from the cytoplasm to the nucleus, thereby mitigating oxidative damage. nih.gov The activation of the Erk1/2-Nrf2 axis is also implicated in the mitochondrial protective effects of pinocembrin. nih.gov Studies have confirmed that the antioxidant, anti-apoptotic, and other protective effects of pinocembrin are dependent on the Nrf2/HO-1 pathway. nih.govnih.gov

Table 1: Effects of Pinocembrin on the Nrf2/HO-1 Pathway

| Model | Effect of Pinocembrin | Outcome | Reference |

| Post-infarct heart failure | Upregulation of Nrf2/HO-1 pathway | Amelioration of cardiac functions and remodeling, reduction of oxidative stress | nih.gov |

| Cellular models of oxidative stress | Induction of Nrf2-HO-1 axis | Amelioration of oxidative stress | nih.gov |

| Cerebral ischemia | Activation of Erk1/2-Nrf2 axis | Mitochondrial protection | nih.gov |

Pinocembrin has been found to inhibit the interaction between amyloid-β (Aβ) and the Receptor for Advanced Glycation End Products (RAGE), a key event in the pathogenesis of Alzheimer's disease. nih.gov While not directly inhibiting Aβ production, pinocembrin significantly reduces the upregulation of RAGE expression at both the transcript and protein levels. nih.gov This inhibition, in turn, suppresses the downstream activation of signaling pathways such as p38 MAPK and JNK, and the subsequent inflammatory response mediated by NF-κB. nih.gov

Protecting mitochondrial function is a critical aspect of pinocembrin's neuroprotective profile. nih.gov The compound has been shown to alleviate mitochondrial dysfunction by improving mitochondrial membrane potential and reducing mitochondrial oxidative stress. nih.gov Pinocembrin also regulates mitochondrion-mediated apoptosis by restoring the balance of Bcl-2 family proteins and inhibiting the activation of caspases 3 and 9. nih.gov Furthermore, it can reduce calcium ion content in mitochondria, thereby lessening mitochondrial membrane swelling and improving energy metabolism. nih.gov

Table 2: Mitochondrial and Anti-Apoptotic Effects of Pinocembrin

| Mechanism | Effect of Pinocembrin | Outcome | Reference |

| Mitochondrial Membrane Potential | Improvement | Alleviation of mitochondrial dysfunction | nih.gov |

| Mitochondrial Oxidative Stress | Inhibition | Alleviation of mitochondrial dysfunction | nih.gov |

| Apoptotic Proteins | Restoration of Bcl-2, inactivation of caspase 3 and 9 | Regulation of mitochondrion-mediated apoptosis | nih.gov |

| Mitochondrial Calcium | Reduction | Alleviation of mitochondrial swelling and improved energy metabolism | nih.gov |

Pinocembrin has been shown to positively influence the cholinergic system. It achieves this by preserving the ERK–cAMP-response element-binding protein–brain-derived neurotrophic factor pathway. mdpi.com This action is significant as the cholinergic system plays a vital role in cognitive functions such as learning and memory.

A key neuroprotective effect of pinocembrin is its ability to reduce nerve excitability and neuronal apoptosis. nih.govmdpi.com In models of Aβ-induced toxicity, pinocembrin treatment has been shown to significantly decrease the number of degenerating neurons. nih.gov This protective action contributes to the preservation of neuronal integrity and function in the face of neurotoxic insults.

Attenuation of Microglial Activation

The active metabolite, pinocembrin, has demonstrated the ability to mitigate the activation of microglia, which are the primary immune cells of the central nervous system. In preclinical studies using BV2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, pinocembrin has been shown to inhibit the production of key inflammatory mediators. nih.gov This inhibitory action on microglial cells is a crucial aspect of its neuroprotective and anti-inflammatory profile, as over-activation of microglia is implicated in the pathogenesis of various neuroinflammatory diseases. The suppression of these inflammatory pathways in microglia suggests a potential mechanism for the neuroprotective effects observed with pinocembrin administration. nih.gov

Anti-inflammatory Effects

Pinocembrin, the active metabolite of pinocembrin 7-O-beta-D-glucoside, exerts significant anti-inflammatory effects that have been documented across a variety of preclinical models. nih.govnih.gov These effects are attributed to its ability to modulate key signaling pathways and to suppress the production of inflammatory molecules. mdpi.comnih.gov The anti-inflammatory action of pinocembrin is a cornerstone of its therapeutic potential in conditions ranging from neurodegenerative diseases to allergic airway inflammation and acute lung injury. nih.govnih.gov A derivative, pinocembrin-7-o-3-o-galloyl-4-6-hexahydroxydiphenoyl-beta-d-glucoside, has also been identified as a novel antagonist for the TRPV1 receptor, demonstrating analgesic effects that may be linked to its anti-inflammatory properties. nih.gov

The anti-inflammatory activities of pinocembrin are fundamentally linked to its capacity to interfere with major pro-inflammatory signaling cascades within the cell. By targeting these pathways, pinocembrin can effectively dampen the inflammatory response at a molecular level.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Pinocembrin has been shown to inhibit the activation of the NF-κB signaling pathway. nih.govmdpi.comnih.gov In preclinical models, pinocembrin treatment suppresses the phosphorylation and degradation of the inhibitor of κBα (IκBα), which is a crucial step that precedes the activation of NF-κB. nih.govresearchgate.net This action prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby reducing the expression of NF-κB-dependent pro-inflammatory genes. nih.govresearchgate.net Studies have demonstrated that pinocembrin's ability to block NF-κB activation leads to a reduction in the overproduction of pro-inflammatory mediators. researchgate.net This modulation of the NF-κB pathway is a key mechanism by which pinocembrin exerts its anti-inflammatory effects in various models, including LPS-stimulated microglial cells and allergic airway inflammation. nih.govnih.gov Furthermore, a derivative of this compound has been shown to suppress the NF-κB signaling cascade, contributing to its analgesic and anti-inflammatory effects. nih.gov

Pinocembrin has been found to inhibit multiple components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a pivotal role in inflammation. mdpi.comnih.gov Research indicates that pinocembrin can inhibit the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways. nih.gov By inhibiting these MAPK pathways, pinocembrin can decrease the levels of pro-inflammatory cytokines. nih.gov The inhibition of MAPK signaling is a significant contributor to the anti-inflammatory effects of pinocembrin observed in various preclinical models. mdpi.comnih.gov A derivative of this compound has also demonstrated the ability to attenuate pro-inflammatory cytokine production through the suppression of MAPK signaling cascades. nih.gov

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another important cascade involved in inflammatory processes. Preclinical studies have revealed that pinocembrin can inhibit the PI3K/AKT pathway. mdpi.comnih.gov In LPS-stimulated BV2 microglial cells, pinocembrin was shown to inhibit the phosphorylation of both PI3K and Akt. nih.gov This inhibition of the PI3K/AKT pathway is directly linked to the reduced production of inflammatory mediators. nih.gov The modulation of this pathway is considered a key mechanism underlying the anti-inflammatory and neuroprotective effects of pinocembrin. nih.govmdpi.com

A primary outcome of pinocembrin's modulation of signaling pathways is the suppression of various inflammatory mediators. In preclinical studies using LPS-stimulated BV2 microglial cells, pinocembrin demonstrated a dose-dependent inhibition of the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Nitric Oxide (NO), and Prostaglandin E2 (PGE2). nih.gov This suppression of inflammatory mediators is a direct consequence of its inhibitory effects on pathways like NF-κB and PI3K/AKT. nih.gov Furthermore, in human neuroblastoma cells exposed to oxidative stress, pinocembrin was found to abolish the upregulation of IL-1β and TNF-α. nih.gov The ability of a derivative of this compound to attenuate the production and gene expression of pro-inflammatory cytokines further supports the anti-inflammatory potential of this class of compounds. nih.gov

Interactive Data Tables

Table 1: Summary of Preclinical Findings on Pinocembrin's Anti-inflammatory Mechanisms

| Mechanism | Model System | Key Findings | Reference(s) |

| Attenuation of Microglial Activation | LPS-stimulated BV2 microglial cells | Inhibited production of inflammatory mediators. | nih.gov |

| NF-κB Pathway Modulation | LPS-stimulated BV2 microglial cells; Mouse model of allergic airway inflammation | Suppressed IκBα phosphorylation and NF-κB p65 activation. | nih.govnih.govresearchgate.net |

| MAPK Inhibition | Murine macrophage and endotoxin-induced acute lung injury model | Decreased levels of MAPK activation. | nih.govnih.gov |

| PI3K/AKT Pathway Inhibition | LPS-stimulated BV2 microglial cells | Inhibited LPS-induced PI3K and Akt phosphorylation. | nih.gov |

| Suppression of Inflammatory Mediators | LPS-stimulated BV2 microglial cells; Human neuroblastoma cells | Dose-dependently inhibited TNF-α, IL-1β, NO, and PGE2 production. | nih.govnih.gov |

Modulation of Matrix Metalloproteinases (MMPs)

The active metabolite, pinocembrin, has been shown to inhibit the expression of several matrix metalloproteinases (MMPs), enzymes that play a crucial role in the degradation of the extracellular matrix, a key process in the pathology of conditions like osteoarthritis. nih.gov In a study using human chondrocytes, pinocembrin treatment effectively suppressed the expression of MMP-1, MMP-3, and MMP-13 at both the protein and mRNA levels. nih.gov

The mechanism behind this inhibition involves the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. nih.gov Pinocembrin was found to block the tumor necrosis factor-alpha (TNF-α)-induced activation of NF-κB. nih.gov It achieved this by preventing the nuclear translocation of the p65 subunit of NF-κB and inhibiting the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. nih.gov

Table 1: Effect of Pinocembrin on MMP Expression in Human Chondrocytes

| MMP Target | Effect of Pinocembrin Treatment | Signaling Pathway Implicated |

|---|---|---|

| MMP-1 | Inhibition of expression at mRNA and protein levels nih.gov | NF-κB nih.gov |

| MMP-3 | Inhibition of expression at mRNA and protein levels nih.gov | NF-κB nih.gov |

| MMP-13 | Inhibition of expression at mRNA and protein levels nih.gov | NF-κB nih.gov |

Antioxidant Properties

Both this compound and its aglycone pinocembrin have been recognized for their antioxidant activities. nih.govnih.gov These properties are executed through multiple mechanisms, including the direct scavenging of harmful free radicals and the enhancement of the body's own antioxidant defense systems. nih.govnih.gov

Pinocembrin has demonstrated a capacity to directly mitigate oxidative stress by reducing levels of reactive oxygen species (ROS). nih.govnih.gov In preclinical models, pretreatment with pinocembrin significantly lowered hydrogen peroxide (H₂O₂)-induced ROS generation in H9c2 cardiac myoblast cells. nih.gov Similarly, in a model of post-infarct heart failure, pinocembrin treatment led to a reduction of ROS in heart tissue. nih.gov Theoretical studies suggest that while pinocembrin may be a less potent direct radical scavenger compared to other flavonoids, it can engage in mechanisms like formal hydrogen atom transfer (f-HAT) and single-electron transfer (SET) to neutralize radicals. nih.govacs.org

Beyond direct scavenging, pinocembrin bolsters the endogenous antioxidant network. nih.gov Studies have shown that pinocembrin treatment can increase the levels of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme. nih.gov Conversely, one study noted that pinocembrin reduces a compensatory increase in SOD activity seen during global cerebral ischemia, suggesting it alleviates the initial oxidative burden. nih.gov The compound's ability to enhance cellular antioxidant defenses is often linked to its influence on key regulatory pathways. mdpi.com

A primary mechanism for the antioxidant effects of pinocembrin is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). nih.govnih.gov

In response to oxidative stress, pinocembrin promotes the translocation of Nrf2 from the cytoplasm into the nucleus. nih.gov Studies in H9c2 cells showed that pinocembrin treatment enhanced the nuclear accumulation of Nrf2. nih.gov This activation leads to the upregulation of downstream target genes, including heme oxygenase-1 (HO-1), a potent antioxidant enzyme. nih.govnih.gov This Nrf2/HO-1 axis activation is a key strategy by which pinocembrin protects against oxidative stress in various conditions, including non-alcoholic fatty liver disease and post-infarct heart failure. nih.govnih.gov

Hepatoprotective Effects

This compound and its metabolite pinocembrin have been reported to possess significant liver-protecting effects. nih.govnih.govnih.gov These effects are attributed in part to their antioxidant and anti-inflammatory activities. nih.govnih.gov

This compound has been directly studied for its ability to ameliorate hepatic steatosis, the accumulation of fat in liver cells, which is a hallmark of non-alcoholic fatty liver disease (NAFLD). nih.gov In a study using a free fatty acid-induced model of steatosis in HepG2 liver cells, treatment with this compound resulted in a significant reduction of intracellular lipid droplets, as visualized by Oil Red O staining. nih.gov

The active metabolite, pinocembrin, also demonstrates potent effects against hepatic lipid accumulation. nih.gov In both high-fat diet-fed mice and in a cellular model using palmitic and oleic acid-treated HepG2 cells, pinocembrin alleviated lipid deposition. nih.gov This hepatoprotective action against steatosis is linked to its ability to mitigate oxidative stress and inflammation, partly through the activation of the Nrf2/HO-1 pathway and inhibition of the NF-κB pathway. nih.gov

Table 2: Investigated Effects of this compound (PCBG) and Pinocembrin (PCB) on Hepatic Steatosis

| Compound | Model System | Key Findings |

|---|---|---|

| This compound | Free fatty acid-induced HepG2 cells nih.gov | Reduced intracellular lipid droplet accumulation. nih.gov |

| Pinocembrin | High-fat diet-induced NAFLD mice nih.gov | Alleviated lipid deposition, inflammation, and oxidative stress. nih.gov |

| Pinocembrin | Palmitic/Oleic acid-induced HepG2 cells nih.gov | Alleviated lipid deposition and oxidative stress. nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PCBG |

| Pinocembrin | PCB, PB |

| 5-methoxy-pinocembrin-7-O-beta-D-glucoside | MPG |

| Quercetin | QCT |

| Acetyl-CoA carboxylase | ACC |

| AMP-activated protein kinase | AMPK |

| Fatty acid synthase | FAS |

| Stearoyl-CoA desaturase 1 | SCD1 |

| Silent mating type information regulation 2 homolog 1 | SIRT1 |

| Peroxisome proliferator-activated receptor α | PPARα |

| Sterol regulatory element binding protein-1c | SREBP1c |

| Superoxide dismutase | SOD |

| Catalase | CAT |

| Glutathione peroxidase | GPx |

| Heme oxygenase-1 | HO-1 |

| Nuclear factor erythroid 2-related factor 2 | Nrf2 |

| Nuclear factor kappa-light-chain-enhancer of activated B cells | NF-κB |

| Tumor necrosis factor-alpha | TNF-α |

| IκBα | |

| Palmitic acid | PA |

| Oleic acid | OA |

Activation of SIRT1/AMPK Pathway

The active metabolite of this compound, pinocembrin, has been shown to influence key regulators of cellular energy homeostasis, namely Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK). Research indicates that pinocembrin can upregulate the expression of SIRT3 by activating the AMPK pathway. nih.gov This activation is significant as the SIRT1/AMPK pathway is a crucial signaling cascade that responds to low cellular energy levels. nih.gov

The interplay between AMPK and SIRT1 is a well-established partnership in cellular metabolism. nih.gov Activation of AMPK can lead to an increase in the cellular NAD+/NADH ratio, which in turn activates the NAD+-dependent deacetylase SIRT1. nih.gov This signaling cascade plays a vital role in various physiological processes. Studies have demonstrated that pinocembrin alleviates conditions like acute liver failure by activating the SIRT1/PPARα pathway, highlighting its therapeutic potential. nih.gov Furthermore, pinocembrin has been found to improve the viability of random skin flaps by eliminating reactive oxygen species (ROS) and ROS-induced cell death through the activation of SIRT3, which is triggered by the AMPK/PGC-1α signaling pathway. nih.gov

Modulation of Lipid Deposition and Related Enzymes (e.g., FAS, SREBP-1c, ACC, SCD1)

This compound and its active metabolite, pinocembrin, have demonstrated notable effects on lipid metabolism, a process intricately regulated by a suite of enzymes. One of the key transcription factors in lipogenesis is the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which governs the expression of several critical enzymes involved in fatty acid synthesis. nih.gov

Preclinical evidence suggests that pinocembrin can influence the SREBP-1c pathway. SREBP-1c is a master regulator of genes such as Fatty Acid Synthase (FAS), Acetyl-CoA Carboxylase (ACC), and Stearoyl-CoA Desaturase-1 (SCD1). nih.gov Studies have shown that inhibition of SCD1 expression leads to a decrease in de novo lipogenesis, which is associated with reduced levels of both the precursor and mature forms of SREBP-1, as well as decreased levels of FAS and ACC. nih.gov This indicates a complex interplay where the modulation of one enzyme can have cascading effects on the entire lipogenic pathway. While direct studies on this compound are still emerging, the known effects of its aglycone, pinocembrin, on related pathways suggest a potential role in regulating lipid deposition.

Below is a table summarizing the key enzymes involved in lipid deposition that are potentially modulated by pinocembrin's activity:

| Enzyme/Transcription Factor | Function in Lipid Metabolism |

| FAS (Fatty Acid Synthase) | Catalyzes the synthesis of long-chain fatty acids. |

| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | A master transcription factor that regulates the expression of genes involved in fatty acid and triglyceride synthesis. |

| ACC (Acetyl-CoA Carboxylase) | Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for fatty acid synthesis. |

| SCD1 (Stearoyl-CoA Desaturase-1) | Introduces a double bond into stearoyl-CoA, a critical step in the synthesis of monounsaturated fatty acids. |

Regulation of Bile Secretion Pathway (e.g., RXRA, FXR, BSEP, CYP7A1)

FXR acts as a sensor for bile acids. nih.gov When activated by bile acids, the FXR/RXRA heterodimer induces the expression of BSEP, which is responsible for transporting bile salts out of hepatocytes, and represses the transcription of CYP7A1, the rate-limiting enzyme in the classic bile acid synthesis pathway. nih.govresearchgate.netnih.gov This negative feedback loop is essential for maintaining bile acid homeostasis. nih.govresearchgate.net While direct evidence linking this compound or its active metabolite, pinocembrin, to the regulation of this specific pathway is still under investigation, the known hepatoprotective effects of these compounds suggest a potential interaction with bile acid metabolism. nih.gov Further research is warranted to elucidate the precise molecular mechanisms.

The following table outlines the roles of the key components in the bile secretion pathway:

| Receptor/Enzyme/Transporter | Function in Bile Secretion Pathway |

| RXRA (Retinoid X Receptor Alpha) | Forms a heterodimer with FXR to regulate gene transcription. |

| FXR (Farnesoid X Receptor) | A nuclear receptor that acts as a sensor for bile acids and regulates their synthesis and transport. nih.govresearchgate.net |

| BSEP (Bile Salt Export Pump) | A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile canaliculi. nih.govresearchgate.net |

| CYP7A1 (Cholesterol 7α-hydroxylase) | The rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. researchgate.netnih.govresearchgate.net |

Antimicrobial Activities

This compound has demonstrated significant antimicrobial properties, particularly against fungal pathogens. nih.govresearchgate.netresearchgate.netnih.gov

Research has highlighted the potent antifungal activity of this compound against Penicillium italicum, the causative agent of blue mold in citrus fruits. nih.govresearchgate.netresearchgate.netnih.gov

Studies have shown that this compound effectively inhibits the mycelial growth of P. italicum in a dose-dependent manner. nih.gov A significant suppression of mycelial growth has been observed at a concentration of 0.2 g/L, with complete inhibition at 0.8 g/L. nih.gov The half-maximal effective concentration (EC50) for mycelial growth inhibition has been determined to be 0.08 g/L. nih.govresearchgate.netresearchgate.netnih.gov The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against P. italicum were found to be 0.2 g/L and 0.8 g/L, respectively. nih.gov

The table below summarizes the inhibitory concentrations of this compound against Penicillium italicum:

| Parameter | Concentration (g/L) | Reference |

| EC50 | 0.08 | nih.govresearchgate.netresearchgate.netnih.gov |

| MIC | 0.2 | nih.gov |

| MFC | 0.8 | nih.gov |

The antifungal mechanism of this compound involves the disruption of the fungal cell wall. researchgate.net This is achieved, in part, through the modulation of key cell wall degrading enzymes. Treatment with this compound has been shown to significantly increase the activities of chitinase (B1577495) and β-1,3-glucanase in P. italicum mycelia. researchgate.netnih.gov Chitinase and β-1,3-glucanase are hydrolytic enzymes that break down chitin (B13524) and β-1,3-glucan, respectively, which are major structural components of the fungal cell wall. researchgate.net The increased activity of these enzymes leads to the degradation of the cell wall, compromising its integrity and ultimately contributing to fungal cell death. researchgate.net

Antibacterial Activity (e.g., against Escherichia coli, Staphylococcus aureus, Neisseria gonorrhoeae)

The antibacterial properties of pinocembrin, the active metabolite of PCBG, have been noted against a range of pathogenic bacteria. While specific data on PCBG is less common, studies on pinocembrin provide insight into its potential.

Research has shown that derivatives of PCBG exhibit significant activity against Staphylococcus aureus. A study on a pinocembrin-7-O-residue-rich fraction from Penthorum chinense Pursh, which contained various glycosidic forms of pinocembrin, demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL against both methicillin-sensitive (S. aureus ATCC 25923) and methicillin-resistant (S. aureus ATCC 43300) strains. nih.gov Furthermore, at subinhibitory concentrations, pinocembrin has been found to reduce the expression of α-toxin (α-haemolysin), a key virulence factor in S. aureus, thereby attenuating the bacterium's ability to cause cell injury and protecting against S. aureus-induced pneumonia in mouse models. nih.gov

While comprehensive data on the activity against Escherichia coli and Neisseria gonorrhoeae are more limited in the reviewed literature, general reviews acknowledge pinocembrin's broad antimicrobial activities. biosynth.com The mechanisms are thought to involve the disruption of bacterial membranes and inhibition of key cellular processes. However, detailed mechanistic studies on PCBG and its direct effects on these specific bacteria are an area for further investigation.

Antineoplastic Mechanisms in Cell Lines and Preclinical Models

The active metabolite, pinocembrin, has demonstrated significant anticancer effects across various cancer cell lines and preclinical models through multiple mechanisms, including the induction of programmed cell death (apoptosis), prevention of cancer cell spread, and interference with specific signaling pathways that drive tumor growth.

Induction of Apoptosis in Cancer Cells

Pinocembrin is a potent inducer of apoptosis in cancer cells, primarily acting through the intrinsic or mitochondrial pathway. nih.gov In colon cancer cells, pinocembrin initiates apoptosis by triggering the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.gov This event leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytosol, and the subsequent activation of a caspase cascade, specifically involving caspase-9 and caspase-3. nih.gov Studies in lung cancer cells have corroborated these findings, showing that pinocembrin treatment upregulates the expression of Bax and cleaved caspases-3 and -9, while downregulating the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant for committing a cell to apoptosis. researchgate.netfrontiersin.orgmdpi.com The ability of pinocembrin to trigger this well-defined apoptotic pathway underscores its potential as an antineoplastic agent. nih.govresearchgate.net

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Metastasis

A critical process in cancer progression is metastasis, which often involves the epithelial-mesenchymal transition (EMT). During EMT, cancer cells lose their epithelial characteristics and gain mesenchymal properties, enabling them to invade surrounding tissues and spread to distant organs. mdpi.comnih.gov Pinocembrin has been shown to effectively inhibit EMT and metastasis in preclinical models. nih.gov

In human retinoblastoma cells stimulated with TGF-β1, a key inducer of EMT, pinocembrin treatment led to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin and vimentin (B1176767). nih.gov This reversal of the EMT phenotype was associated with a significant suppression of the cells' ability to invade and migrate. nih.gov The loss of E-cadherin is a hallmark of EMT, and its restoration is crucial for inhibiting cancer cell dispersal. nih.govnih.gov These findings suggest that pinocembrin can interfere with the molecular machinery that allows cancer cells to become motile and invasive.

Targeting Specific Molecular Pathways (e.g., αvβ3 integrin/FAK/p38α signaling)

The antineoplastic effects of pinocembrin are rooted in its ability to modulate specific intracellular signaling pathways that are often dysregulated in cancer. One of the key pathways identified is the αvβ3 integrin/FAK/p38α signaling cascade, which is crucial for cell adhesion, migration, and metastasis. nih.govnih.govmdpi.com

In retinoblastoma cells, pinocembrin was found to inhibit TGF-β1-induced metastasis by inactivating this specific pathway. nih.govnih.gov The study showed that pinocembrin treatment decreased the expression of αv and β3 integrins and inhibited the activation (phosphorylation) of focal adhesion kinase (FAK) and the downstream p38α mitogen-activated protein kinase (MAPK). nih.govresearchgate.net This inactivation ultimately suppressed the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes essential for degrading the extracellular matrix and facilitating cancer cell invasion. nih.gov The proposed mechanism involves the inhibition of NF-κB activation, a downstream target of this pathway, which controls the transcription of MMP genes. nih.gov

Table 1: Summary of Antineoplastic Mechanisms of Pinocembrin (Active Metabolite of PCBG)

| Mechanism | Cancer Model | Key Molecular Events | Reference |

|---|---|---|---|

| Induction of Apoptosis | Colon Cancer (HCT 116 cells) | Bax translocation to mitochondria, cytochrome c release, activation of caspase-9 and -3. | nih.gov |

| Induction of Apoptosis | Lung Cancer (A549 cells) | Upregulation of Bax and cleaved caspase-3/9; downregulation of Bcl-2. | researchgate.net |

| Inhibition of EMT | Retinoblastoma (Y-79 cells) | Increased E-cadherin expression; decreased vimentin and N-cadherin expression. | nih.gov |

| Inhibition of Metastasis | Retinoblastoma (Y-79 cells) | Inactivation of the αvβ3 integrin/FAK/p38α signaling pathway, leading to reduced MMP-2/-9 expression. | nih.govnih.gov |

Other Reported Biological Activities

Anti-fibrosis Effects

Pinocembrin has demonstrated potent anti-fibrotic activity in preclinical models of both skin and liver fibrosis. nih.govelsevier.es The primary mechanism underlying this effect is the inhibition of the Transforming Growth Factor-beta 1 (TGF-β1)/Smad signaling pathway, a central regulator of fibrogenesis. nih.govresearchgate.netnih.gov

In models of skin fibrosis, pinocembrin was shown to suppress the proliferation, migration, and activation of dermal fibroblasts, which are key events in the development of fibrotic tissue. nih.govresearchgate.net It effectively attenuated TGF-β1-induced fibroblast activation and reduced the deposition of extracellular matrix proteins like collagen. nih.gov In vivo, pinocembrin alleviated bleomycin-induced skin fibrosis in mice. nih.govnih.gov

Similarly, in a rat model of CCl4-induced liver fibrosis, pinocembrin treatment inhibited the activation of hepatic stellate cells and ameliorated liver fibrosis by inhibiting the TGF-β1/Smad pathway. elsevier.esresearch-nexus.net The compound prevented the phosphorylation of Smad2/3, key downstream mediators of TGF-β1 signaling, thereby reducing the expression of fibrotic markers. elsevier.esresearch-nexus.net This anti-fibrotic action is also supported by its ability to reduce oxidative stress and inflammation. elsevier.esresearch-nexus.net

Anti-glycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of advanced glycation end-products (AGEs). nih.gov These products are implicated in the development of diabetic complications and other chronic diseases. nih.govnih.gov The active metabolite pinocembrin has been identified as a potent anti-glycation agent. nih.gov

One of the key mechanisms of glycation involves methylglyoxal (B44143) (MG), a reactive dicarbonyl species that is a significant precursor to AGEs. nih.govmdpi.com Studies have shown that diabetic patients often have elevated levels of MG compared to healthy individuals. nih.govmdpi.com Pinocembrin has demonstrated a high efficiency in trapping methylglyoxal, thereby inhibiting the formation of AGEs. nih.gov In comparative studies, pinocembrin's trapping activity against methylglyoxal was found to be comparable to that of aminoguanidine, a well-known anti-glycating agent. nih.govnih.gov

| Compound | Activity | Value | Reference |

|---|---|---|---|

| Pinocembrin | Methylglyoxal-Trapping Activity (EC50) | 63.22 ± 10.12 µM | nih.gov |

α-Glucosidase Inhibition

Inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into absorbable monosaccharides, is a therapeutic strategy for managing hyperglycemia. mdpi.com The active metabolite pinocembrin has been evaluated for its α-glucosidase inhibitory potential for the first time in a study, showing moderate activity against both maltase and sucrase. nih.govmdpi.com This inhibitory action suggests a potential role in controlling blood glucose levels by delaying carbohydrate digestion. mdpi.com

| Compound | Enzyme Target | IC50 Value (mM) | Reference |

|---|---|---|---|

| Pinocembrin | Maltase | 0.35 ± 0.021 | nih.govnih.gov |

| Sucrase | 0.39 ± 0.020 | nih.govnih.gov |

Vasodilation Effects (via ERK1/2 and ROCK signaling)

The active metabolite pinocembrin has been observed to induce vasodilation, an important factor in cardiovascular health. nih.govresearchgate.net Its mechanism of action involves the inhibition of signaling pathways that lead to vasoconstriction. nih.govresearchgate.net Specifically, pinocembrin has been shown to inhibit angiotensin II-induced vasoconstriction in rat aortic rings. nih.gov

This effect is achieved, at least in part, through the modulation of two key signaling pathways: the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and the Rho-associated protein kinase (ROCK) pathway. nih.govnih.gov Pinocembrin suppresses the activation of ERK1/2 and inhibits the expression of ROCK1. nih.gov The inhibition of the ROCK pathway leads to a reduction in the phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1), which promotes smooth muscle relaxation. nih.gov By targeting these pathways, pinocembrin helps to downregulate calcium ion concentration, ultimately resulting in vasodilation. nih.govresearchgate.net

Vii. Structure Activity Relationship Sar Studies

Impact of Glycosylation on Biological Activity and Bioavailability

Glycosylation, the attachment of a sugar moiety to the flavonoid backbone, significantly alters the physicochemical properties of Pinocembrin (B1678385) 7-O-beta-D-glucoside, such as its solubility, stability, and polarity. ontosight.ai This modification plays a pivotal role in its absorption, metabolism, and ultimately, its biological activity.

Upon oral administration in rats, Pinocembrin 7-O-beta-D-glucoside is extensively metabolized to its aglycone, pinocembrin. nih.gov Studies have shown that after oral intake, the plasma concentration of pinocembrin is approximately four times higher than that of its glycosylated form. nih.gov This suggests that the glucoside acts as a prodrug, releasing the more readily absorbed aglycone in the gastrointestinal tract. nih.govnih.gov The conversion is rapid, with most of the this compound degrading into pinocembrin within an hour of incubation with intestinal contents. nih.gov This biotransformation is attributed to the acidic environment and the hydrolytic action of gut microflora and enzymes. nih.gov

The absolute oral bioavailability of this compound has been estimated to be a low 0.95%. nih.gov However, when administered intravenously, it is the primary form detected in the plasma, indicating that the glycoside itself can circulate in the bloodstream if it bypasses the initial metabolic processes in the gut. nih.govnih.gov The presence of the glucose unit at the 7-OH position generally leads to increased water solubility compared to the aglycone.

Influence of Aglycone (Pinocembrin) Structure on Efficacy

The aglycone, pinocembrin, is the core structure responsible for the pharmacological effects observed after the administration of this compound. nih.govnih.gov Pinocembrin itself is a flavanone (B1672756), a class of flavonoids characterized by the C6-C3-C6 skeleton. nih.gov Its biological activities are wide-ranging and include antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects. nih.govnih.gov

The efficacy of pinocembrin is attributed to several structural features. The flavanone structure allows it to interact with various biological targets. For instance, it has been shown to protect nerve cells and improve cognitive function in models of neurodegeneration. nih.gov It can also modulate inflammatory pathways by suppressing the expression of inflammatory markers like TNF-α and interleukins. nih.gov

Role of Hydroxyl and Other Functional Groups in Activity

The number and position of hydroxyl (-OH) groups on the flavonoid rings are critical determinants of their biological activity. In pinocembrin, the hydroxyl groups at the C5 and C7 positions of the A-ring are of particular importance.

Computational studies have indicated that the C7-OH group has a lower Gibbs free energy for hydrogen abstraction in certain environments, while in aqueous solutions, the C5-OH group becomes more favorable for this reaction. acs.org The deprotonation of these hydroxyl groups, particularly the C7-OH which has a pKa of 7.40, can significantly influence the molecule's antioxidant activity at physiological pH. acs.org

The antioxidant capacity of flavonoids is also influenced by the hydroxyl groups on the B-ring. A comparative study of pinocembrin (which lacks B-ring hydroxyls), naringenin (B18129) (one B-ring hydroxyl), and eriodictyol (B191197) (two B-ring hydroxyls) demonstrated that an increased number of hydroxyl groups on the B-ring enhances antioxidant activity. nih.gov Eriodictyol showed significantly higher antioxidant activity and a lower IC50 value for DPPH radical scavenging compared to pinocembrin and naringenin. nih.gov

Table 1: Comparison of Antioxidant Activity of Flavonoids

| Compound | Number of B-ring -OH groups | IC50 (μM) for DPPH Scavenging |

|---|---|---|

| Pinocembrin | 0 | 44.9 ± 0.57 |

| Naringenin | 1 | 30.2 ± 0.61 |

| Eriodictyol | 2 | 17.4 ± 0.40 |

Data from Kongpichitchoke et al., 2015. nih.gov

Analogs and Derivatization for Enhanced Bioactivity

To improve the therapeutic potential of this compound, various analogs and derivatives have been synthesized and studied. These modifications aim to enhance properties such as bioavailability, stability, and biological activity.

The addition of a galloyl group to the glucose moiety of this compound can significantly enhance its biological activity. For example, Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose has been shown to be a potent inhibitor of α-amylase, with an IC50 value of 0.03 μmol/ml. chemfaces.com This is a considerable increase in activity compared to other related polyphenols. chemfaces.com The presence of additional phenolic hydroxyl groups from the galloyl moiety is thought to contribute to this enhanced antioxidant and enzymatic inhibitory capacity.

Table 2: α-Amylase Inhibitory Activity of Pinocembrin Derivatives

| Compound | IC50 (μmol/ml) |

|---|---|

| Pinocembrin-7-O-[4″,6″-hexahydroxydiphenoyl]-β-d-glucose | 0.14 |

| Pinocembrin 7-O-(3''-galloyl-4'',6''-(S)-hexahydroxydiphenoyl)-beta-D-glucose | 0.03 |

| Thonningianin A | 0.08 |

Data from a 2015 study on polyphenols from *Penthorum chinense. chemfaces.com

The attachment of a rhamnose unit to the glucose of this compound creates a neohesperidoside derivative, specifically Pinocembrin 7-rhamnosylglucoside. nih.gov This disaccharide modification increases the molecular weight and polarity of the compound. While the glucoside form is rapidly absorbed and biotransformed in rats, it is suggested that rhamnosylglucoside derivatives may have delayed metabolic pathways. This structural variation, with the α-(1→2) linkage between rhamnose and glucose, distinguishes it from other glycosides and may influence its absorption and subsequent biological effects.

Viii. Future Research Directions and Therapeutic Potential

Elucidation of Unclear Mechanisms of Action

While pinocembrin (B1678385), the aglycone of Pinocembrin 7-O-beta-D-glucoside, has been studied more extensively, the precise mechanisms of action for the glycoside form remain largely to be elucidated. nih.govnih.gov It is known to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. biosynth.com The antioxidant effects are attributed to its ability to modulate oxidative stress. biosynth.com The neuroprotective potential has been linked to its capacity to inhibit signaling pathways associated with neuronal damage and regulate mitochondrion-mediated apoptosis. nih.gov

However, the specific intracellular targets and the complete signaling cascades modulated by this compound are not fully understood. Future research should focus on identifying the direct molecular targets of this compound. Investigating its influence on key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival, will provide a more comprehensive understanding of its cellular effects. nih.govnih.gov Furthermore, exploring its impact on inflammatory pathways, including the NF-κB signaling pathway, will be critical to fully grasp its anti-inflammatory potential. nih.gov

A deeper understanding of these mechanisms is essential for its development as a therapeutic agent for a range of conditions, including neurodegenerative diseases and inflammatory disorders. biosynth.comnih.gov

Investigation of Synergistic Effects with Other Compounds

The potential for this compound to act synergistically with other compounds is a promising area of future research. Combining it with other natural products or existing pharmaceutical drugs could enhance therapeutic efficacy and potentially reduce required dosages, thereby minimizing side effects.